molecular formula C12H14N2 B1581006 4-Phenylpiperidine-4-carbonitrile CAS No. 40481-13-8

4-Phenylpiperidine-4-carbonitrile

Cat. No.: B1581006
CAS No.: 40481-13-8
M. Wt: 186.25 g/mol
InChI Key: DMCVVFIWYIKAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Phenylpiperidine-4-carbonitrile” is a chemical compound that features a benzene ring bound to a piperidine ring . It has a molecular weight of 186.25 . This compound is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string 1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2 . The InChI key for this compound is DMCVVFIWYIKAEJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved papers .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 186.25 and a molecular formula of C12H14N2 .

Scientific Research Applications

Radioligand Development for σ1 Receptor Imaging

4-Phenylpiperidine-4-carbonitrile derivatives have been explored for their potential in σ1 receptor imaging. A study designed and synthesized several derivatives as σ1 receptor ligands. These ligands showed low nanomolar affinity and high selectivity for σ1 receptors. One such derivative, [(18) F]9, demonstrated high brain uptake and was identified as a potential radiotracer for positron emission tomography (PET) imaging of σ1 receptors (Ye et al., 2016).

Synthesis of Piperidine Derivatives for Chemical Transformations

Research has also focused on the synthesis of various piperidine derivatives from this compound. One study successfully converted 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These derivatives were then utilized to synthesize a range of chemical compounds, including amino acids and amino alcohols (Vervisch et al., 2010).

Anticancer Properties in Benzochromene Derivatives

A study involving this compound derivatives explored their use in the synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles. These derivatives exhibited cytotoxic activities against colorectal cancer cells, indicating potential applications in cancer treatment (Ahagh et al., 2019).

Corrosion Inhibition in Steel

The derivatives of this compound have been investigated for their corrosion inhibition properties. A study found that certain naphthyridine derivatives, including this compound related compounds, showed high inhibition activities for mild steel in acidic environments (Singh et al., 2016).

Antibacterial Activity of Pyrimidine Derivatives

Another research avenue involves the antibacterial properties of pyrimidine derivatives synthesized from this compound. These compounds were evaluated for their antibacterial activity, showcasing the versatility of this compound in medicinal chemistry (Rostamizadeh et al., 2013).

Phase-Transfer Catalysis Synthesis

Phase-transfer catalysis has been used to synthesize N-substituted-4-cyano-4-phenylpiperidines, a type of this compound derivative. This method offers an efficient way to produce these compounds, which can be further applied in various chemical processes (Thompson & Reeves, 1983).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “4-Phenylpiperidine-4-carbonitrile” are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions of “4-Phenylpiperidine-4-carbonitrile” are not explicitly mentioned in the retrieved papers .

Biochemical Analysis

Biochemical Properties

4-Phenylpiperidine-4-carbonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with monoamine transporters, which are proteins involved in the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. These interactions can influence the levels of these neurotransmitters in the synaptic cleft, thereby affecting neurotransmission and potentially leading to analgesic effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering the metabolic pathways of these neurotransmitters . Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic processes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in biochemical pathways. For example, its interaction with monoamine transporters can inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft . This mechanism is similar to that of certain opioid analgesics, which also interact with neurotransmitter transporters to exert their effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert analgesic effects by modulating neurotransmitter levels. At high doses, it can lead to toxic or adverse effects, such as neurotoxicity and alterations in cellular metabolism . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters . These interactions can lead to changes in metabolite levels and metabolic flux, thereby influencing the overall metabolic state of the cell .

Properties

IUPAC Name

4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVVFIWYIKAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193497
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40481-13-8
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040481138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpiperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Phenylpiperidine-4-carbonitrile
Reactant of Route 3
4-Phenylpiperidine-4-carbonitrile
Reactant of Route 4
4-Phenylpiperidine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Phenylpiperidine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Phenylpiperidine-4-carbonitrile
Customer
Q & A

Q1: How do 4-phenylpiperidine-4-carbonitrile derivatives interact with the σ1 receptor, and what are the downstream effects?

A1: this compound derivatives demonstrate high affinity binding to the σ1 receptor, as evidenced by their nanomolar Ki values []. While the exact downstream effects following binding are not fully elucidated in the provided research, these compounds are suggested as potential positron emission tomography (PET) imaging agents. Successful PET imaging relies on the compound's ability to bind to the target receptor in vivo, allowing for the visualization and quantification of receptor density and distribution. This information is valuable for studying the role of σ1 receptors in both healthy and disease states.

Q2: What is the significance of the fluorine-18 labeling in the development of this compound derivatives for σ1 receptor imaging?

A2: The research highlights the synthesis of [(18)F]9, a fluorine-18 labeled this compound derivative []. This radiolabeling strategy is crucial for PET imaging. Fluorine-18 is a positron emitter with a relatively short half-life, making it suitable for imaging. Attaching fluorine-18 to the compound allows researchers to track its distribution in vivo using PET. The study demonstrated promising results with [(18)F]9, showing high initial brain uptake and significant blocking by known σ1 receptor ligands, indicating its potential as a PET radiotracer for imaging σ1 receptors.

Q3: How does the structure of this compound derivatives influence their selectivity for the σ1 receptor over the σ2 receptor?

A3: The research emphasizes the remarkable selectivity of these compounds for the σ1 receptor over the σ2 receptor []. This selectivity is crucial for developing specific imaging agents. While the exact structural features contributing to this selectivity are not fully detailed, the research suggests that modifications to the this compound scaffold can significantly impact receptor subtype selectivity. This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing compound design for specific receptor targeting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.